molecular formula C14H14FN3O4S B2411384 (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-fluorophenoxy)acetate CAS No. 877648-55-0

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-fluorophenoxy)acetate

Cat. No.: B2411384
CAS No.: 877648-55-0
M. Wt: 339.34
InChI Key: VMIKOXGOWKNTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-fluorophenoxy)acetate is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with methyl, methylsulfanyl, and oxo groups, as well as a fluorophenoxyacetate moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-fluorophenoxy)acetate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the triazine core This can be achieved by cyclization reactions involving appropriate precursors such as amidines and nitriles under acidic or basic conditions

The fluorophenoxyacetate moiety is usually introduced in the final steps of the synthesis. This can be done by esterification reactions where the triazine intermediate is reacted with 2-(4-fluorophenoxy)acetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-fluorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group in the triazine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-fluorophenoxy)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazine core is known to interact with various biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on enzymes, receptors, and other biomolecules to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its ability to modulate biological pathways makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-fluorophenoxy)acetate involves its interaction with specific molecular targets. The triazine ring can bind to enzymes and receptors, modulating their activity. The fluorophenoxyacetate moiety enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-chlorophenoxy)acetate: Similar structure but with a chlorine atom instead of fluorine.

    (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-bromophenoxy)acetate: Similar structure but with a bromine atom instead of fluorine.

    (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-iodophenoxy)acetate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-fluorophenoxy)acetate imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance its biological activity and make it a more effective compound in various applications compared to its halogen-substituted analogs.

Properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-fluorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O4S/c1-9-13(20)18(14(23-2)17-16-9)8-22-12(19)7-21-11-5-3-10(15)4-6-11/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIKOXGOWKNTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)COC2=CC=C(C=C2)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327079
Record name (6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-fluorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815732
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

877648-55-0
Record name (6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-fluorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.